molecular formula C22H40N2O3 B11555797 1-Octadecylbarbituric acid

1-Octadecylbarbituric acid

Cat. No.: B11555797
M. Wt: 380.6 g/mol
InChI Key: HILVXHXQAMOFJV-UHFFFAOYSA-N
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Description

1-Octadecylbarbituric acid is a derivative of barbituric acid, characterized by the presence of an octadecyl (C18H37) group attached to the nitrogen atom of the barbituric acid core. Barbituric acid itself is a pyrimidine derivative and serves as the parent compound for a variety of barbiturate drugs. The addition of the long octadecyl chain imparts unique physical and chemical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecylbarbituric acid can be synthesized through the alkylation of barbituric acid. The process typically involves the reaction of barbituric acid with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

One-Pot Multicomponent Reactions

  • Catalyst systems : Ionic liquids (e.g., [TPPHSP]Br), DABCO-based catalysts, and transition metal oxides (e.g., Co₃O₄, Fe₃O₄) are commonly used to enhance yields and selectivity .

  • Reaction conditions :

    • Solvents: Ethanol-water mixtures, aqueous media, or solvent-free systems.

    • Temperature: Reflux (e.g., EtOH–water reflux) or ambient conditions.

    • Assistants: Ultrasound irradiation or electrolysis (e.g., TBAI in aqueous media) .

  • Yields : Typically range from 89–99% , depending on catalyst and substrate .

Key Reactants

  • Aldehydes : Substituted benzaldehydes or aromatic aldehydes (e.g., 39 , 56 , 79 ).

  • Nucleophiles : Barbituric acid (1 ), malononitrile (63 ), or dimedone derivatives (102 ).

  • Catalysts : Examples include trisodium citrate dihydrate, potassium phthalimide-N-oxyl, or MWCNTs@NHBu/PTA .

Cross-Coupling Reactions

Derivatives like 40 (Scheme 2) are formed via aldol-like condensation between barbituric acid (1 ) and substituted aldehydes (39 ), catalyzed by reusable ionic liquids .

Spiro and Chromene Derivatives

  • Spiro compounds (e.g., 122 ) are synthesized via MCRs involving dimedone derivatives (102 ) and aldehydes, yielding spiro scaffolds with potential medicinal applications .

  • Chromene derivatives (e.g., 105 , 106 ) form via tautomerism of intermediates like 104 , often catalyzed by potassium phthalimide-N-oxyl .

Biologically Active Compounds

  • Anti-inflammatory agents : Compounds like 81 and 96 exhibit antioxidant and anti-inflammatory properties .

  • Antiviral activity : Derivatives such as 96 show promise against HIV and other viruses .

Catalysts and Reaction Conditions

Catalyst Reaction Conditions Yield Range Key References
Ionic liquid [TPPHSP]BrEtOH–water reflux94–99%
Fe₃O₄@SiO₂@BenzIm-Fe[Cl]/ZnCl₂Heterogeneous catalyst94–99%
Ultrasound irradiationSolvent-free, 40°C91–96%
DABCO-based surfactantsAmbient temperature, aqueous92–98%

Thermochemical and Analytical Data

While specific data for 1-Octadecylbarbituric acid is unavailable in the provided sources, barbituric acid itself has been studied:

  • Gas-phase acidity : ΔrH° = 1402 ± 12 kJ/mol (Cumming and Kebarle, 1978) .

  • Enthalpy of formation : Gas-phase value of −534.3 ± 1.7 kJ/mol (experimental and G3-calculated) .

Scientific Research Applications

1-Octadecylbarbituric acid has a range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.

    Medicine: While not a drug itself, derivatives of barbituric acid are used in pharmaceuticals, and this compound may be explored for similar applications.

    Industry: The compound’s unique properties make it useful in the development of surfactants, lubricants, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-octadecylbarbituric acid is not well-documented, but it is likely to interact with biological membranes due to its amphiphilic nature. The long octadecyl chain can insert into lipid bilayers, potentially affecting membrane fluidity and function. The barbituric acid core may also interact with specific proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

    Barbituric Acid: The parent compound, used as a precursor for various barbiturates.

    Phenobarbital: A barbiturate with anticonvulsant properties.

    Thiopental: A barbiturate used as an anesthetic.

Uniqueness: 1-Octadecylbarbituric acid is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the development of surfactants and membrane studies.

Properties

Molecular Formula

C22H40N2O3

Molecular Weight

380.6 g/mol

IUPAC Name

1-octadecyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21(26)19-20(25)23-22(24)27/h2-19H2,1H3,(H,23,25,27)

InChI Key

HILVXHXQAMOFJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)CC(=O)NC1=O

Origin of Product

United States

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